

# SB-612111 CAS number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to SB-612111: A Potent and Selective NOP Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies related to **SB-612111**, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

## **Chemical and Physical Properties**

**SB-612111** is a non-peptide small molecule that has been instrumental in elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system. The compound is most commonly available as a hydrochloride salt.

Table 1: Chemical Identifiers and Properties of SB-612111



Property	Value	Reference	
IUPAC Name	(5S,7S)-7-[[4-(2,6- Dichlorophenyl)-1- piperidinyl]methyl]-6,7,8,9- tetrahydro-1-methyl-5H- benzocyclohepten-5-ol hydrochloride	[1][2]	
Synonyms	SB 612111, SB612111	[1]	
CAS Number	371980-94-8 (HCl Salt)[1], 371980-98-2 (Free Base)[1][3]	[1][3]	
Molecular Formula	C24H29Cl2NO·HCl [4][5]		
Molecular Weight	454.86 g/mol	[1][4][5]	
Purity	≥97% (HPLC)	[2][5]	
Appearance	White to off-white solid	N/A	
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	[5]	
Storage	Store at -20°C	[5]	

## **Pharmacological Profile**

**SB-612111** is characterized by its high affinity and selectivity for the NOP receptor over the classical mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) opioid receptors. This selectivity makes it a valuable tool for investigating the specific functions of the NOP receptor system.

Table 2: Pharmacological Data for SB-612111



Parameter	Receptor	Value	Reference
Ki (Binding Affinity)	NOP (human recombinant)	0.33 nM	[1][2][4][5]
μ-opioid	57.6 nM	[1][2][5]	
к-opioid	160.5 nM	[1][2][5]	
δ-opioid	2109 nM	[1][2][5]	_
Selectivity vs. NOP	μ-opioid	~174-fold	[4]
к-opioid	~486-fold	[4]	
δ-opioid	~6391-fold	[4]	_
pA <sub>2</sub> (Antagonist Potency)	NOP (functional assays)	8.20 - 8.50	[6]
pKB (Antagonist Potency)	NOP (GTPyS binding)	9.70	[6]
NOP (cAMP accumulation)	8.63	[6]	
ED50 (In Vivo Efficacy)	Antagonism of nociceptin-induced thermal hyperalgesia	0.62 mg/kg (i.v.)	[4]
Antagonism of antimorphine action of nociceptin	0.69 mg/kg	[4]	

### **Signaling Pathways and Mechanism of Action**

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates other signaling pathways, including mitogen-activated protein kinases (MAPKs). **SB-612111** acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and thereby preventing the initiation of these downstream signaling events.



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- To cite this document: BenchChem. [SB-612111 CAS number and chemical properties.].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244008#sb-612111-cas-number-and-chemical-properties]

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